molecular formula C16H18N2O3 B3002779 N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide CAS No. 898411-61-5

N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B3002779
CAS No.: 898411-61-5
M. Wt: 286.331
InChI Key: BUKRJRBUIHDCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • N-allyl-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is involved in the synthesis of various biologically active compounds. For instance, its use in synthesizing N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides, which have potential as H1-antihistaminics, showcases its utility in medicinal chemistry (Rao & Reddy, 1994).
  • The compound has been used in the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities, highlighting its role in developing new therapeutic agents (Alagarsamy et al., 2015).

Chemical Properties and Reactions

  • Studies involving the synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide reveal insights into the chemical properties and reactivity of related compounds (Durgadas, Mukkanti, & Pal, 2013).
  • Research on the synthesis of N-acetyl-1,3-dimethyltetrahydroisoquinolines provides valuable information on the stereochemistry and molecular structures of related compounds, which is crucial for understanding their biological activities (Koning, Otterlo, & Michael, 2003).

Biological Activities and Applications

  • The compound has been used to synthesize various derivatives that show significant biological activities. For example, the synthesis of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrates its potential in creating broad-spectrum antifungal agents (Bardiot et al., 2015).
  • Studies on the synthesis and cytotoxic activity of N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide compounds against K562 and MCF7 cell lines show its application in cancer research (Nguyen et al., 2019).

Properties

IUPAC Name

2-(2-ethyl-1-oxoisoquinolin-5-yl)oxy-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-9-17-15(19)11-21-14-7-5-6-13-12(14)8-10-18(4-2)16(13)20/h3,5-8,10H,1,4,9,11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKRJRBUIHDCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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